molecular formula C8H10BrClN4 B1450466 5-Bromo-2-chloro-4-(piperazin-1-yl)pyrimidine CAS No. 1288991-81-0

5-Bromo-2-chloro-4-(piperazin-1-yl)pyrimidine

Cat. No. B1450466
CAS RN: 1288991-81-0
M. Wt: 277.55 g/mol
InChI Key: YWDMVRARYLPKFO-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-(piperazin-1-yl)pyrimidine (5-BCPP) is an organic compound with a wide range of applications in the fields of pharmaceuticals, biochemistry and molecular biology. It is a heterocyclic compound, which consists of a five-membered ring with a bromine, a chlorine, and a piperazin-1-yl substituent. Its structure is quite similar to that of pyrimidines, which are important building blocks of DNA and RNA. 5-BCPP has been extensively studied due to its numerous biochemical and physiological effects. It has been used in various laboratory experiments and has been found to possess a wide range of properties.

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

5-Bromo-2-chloro-4-(piperazin-1-yl)pyrimidine plays a crucial role in the synthesis of novel heterocyclic compounds. This compound serves as a versatile intermediate in various synthetic pathways. For instance, its derivatives have been used in the preparation of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, exhibiting potential for further chemical diversification through reactions like palladium-catalyzed Kumada cross-couplings and Buchwald–Hartwig amination (Tang, Wang, Li, & Wang, 2014).

Pharmaceutical Research

In pharmaceutical research, this compound has been instrumental in the development of potential inhibitors for specific biological targets. For example, it is a key intermediate in the synthesis of PD0205520, an inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor, which was explored for cancer treatment (Zhang, Huang, & Huang, 2005).

Inhibition of Biological Enzymes

Research has also identified derivatives of this compound as potential inhibitors of enzymes like 15-lipoxygenase. This enzyme plays a role in inflammatory processes, and its inhibition could have therapeutic implications (Asghari et al., 2015).

Development of Anticancer Agents

Derivatives of this compound have been explored for their potential as anticancer agents. This includes the synthesis of various analogues that target protein kinases, a significant area of interest in cancer therapy (Jiang Da-hong, 2012).

Antimalarial Research

The compound has been utilized in the synthesis of hybrids showing promising antimalarial activity. For instance, 4-aminoquinoline-pyrimidine hybrids linked through piperazine, derived from this compound, have shown effective activity against Plasmodium falciparum strains (Thakur, Khan, & Rawat, 2014).

properties

IUPAC Name

5-bromo-2-chloro-4-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrClN4/c9-6-5-12-8(10)13-7(6)14-3-1-11-2-4-14/h5,11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDMVRARYLPKFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=NC=C2Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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